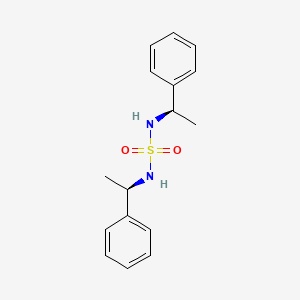

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

描述

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide (CAS: 91410-68-3) is a chiral sulfamide derivative characterized by two alpha-methylbenzyl groups attached to the sulfamide nitrogen atoms. Its stereochemical configuration (R,R) and aromatic substituents distinguish it from simpler sulfamide analogs. The compound’s stability and stereoselectivity may derive from the steric and electronic effects of the benzyl groups, though further experimental validation is required .

属性

IUPAC Name |

(1R)-1-phenyl-N-[[(1R)-1-phenylethyl]sulfamoyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMVQOILJDLACR-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NS(=O)(=O)N[C@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350785 | |

| Record name | (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91410-68-3 | |

| Record name | (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide is a chiral sulfonamide compound with potential biological activities. The structural features of this compound include two alpha-methylbenzyl groups attached to a sulfamide functional group, contributing to its unique chemical reactivity and biological profile. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₀N₂O₂S

- Molecular Weight : Approximately 304.41 g/mol

- Structural Characteristics : The compound features a sulfonamide group known for diverse chemical reactivity.

Currently, the specific mechanisms of action for this compound are not well-documented. However, sulfonamides generally exhibit biological activity through inhibition of specific enzymes or interactions with biological targets. Further research is necessary to elucidate the precise pathways involved in its action.

Neuroprotective Effects

Research on related compounds suggests potential neuroprotective effects. For example, enantiomeric propanolamines have shown neuroprotective properties in models of ischemic cell death, indicating that structural similarities may confer similar benefits to this compound.

Study 1: In Vitro Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated that modifications in the structure could enhance antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli.

Study 2: Neuroprotective Potential

In a separate investigation, the neuroprotective effects of structurally similar compounds were evaluated using rat models subjected to ischemic conditions. The results indicated that certain modifications in the sulfonamide structure could lead to significant reductions in neuronal cell death, suggesting a potential avenue for further exploration with this compound.

科学研究应用

Biochemical Research

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide is primarily utilized in biochemical studies due to its ability to interact with various biological molecules. It has been shown to play a role in:

- Proteomics : It aids in the study of protein interactions and dynamics, helping elucidate mechanisms of action for different proteins.

- Binding Studies : The compound is employed in interaction studies focusing on its binding affinity and specificity towards biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often used to quantify these interactions.

Synthetic Organic Chemistry

The compound is also significant in synthetic organic chemistry, where it serves as:

- Chiral Auxiliary : Its stereochemical properties make it suitable for asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

- Reagent in Reactions : It can facilitate various chemical reactions, including those involving nucleophilic substitutions and rearrangements.

Case Studies

Several case studies demonstrate the effectiveness of this compound in practical applications:

- Study on Enantioselectivity : Research has shown that this compound can be used in chiral separation processes, enhancing the efficiency of enantiomeric separations in various mobile phase modes .

- Potentiation of Receptor Function : The compound has been explored for its potential to enhance glutamate receptor functions, which could have implications for treating cognitive disorders and neurodegenerative diseases .

相似化合物的比较

Comparison with Similar Sulfamide Compounds

Structural and Functional Comparisons

Mechanistic and Pharmacological Insights

- Octadecylpropyl Sulfamide (SUL): Acts as a PPAR-α agonist, reducing neuroinflammation and neuronal loss in HI models. Modulates endocannabinoid signaling (e.g., downregulates Faah, upregulates Cnr2) and reduces reactive astrogliosis and microglial activation . Demonstrates stability over endogenous ligands like oleoylethanolamide (OEA), which is rapidly degraded by Faah .

This compound:

- Lacks direct pharmacological data in the evidence, but its benzyl groups may enhance lipophilicity and membrane permeability compared to SUL’s alkyl chain.

- The stereochemistry (R,R) could influence receptor binding or catalytic activity, though this remains speculative without experimental validation.

Sulfamoyl Azides:

Key Research Findings

- Neuroprotection: SUL reduces HI-induced neuronal loss in the hippocampus and cortex by 40–60% in murine models, with effects blocked by PPAR-α antagonist GW6471 .

- Gene Regulation: SUL downregulates pro-inflammatory markers (e.g., Gfap, Iba-1) and upregulates anti-inflammatory pathways (e.g., Cnr2) .

- Comparative Limitations: this compound’s lack of alkyl chains may limit its PPAR-α affinity compared to SUL, but its aromatic groups could enhance interactions with aromatic residues in enzymes or receptors.

准备方法

Reaction Scheme

- Starting materials: (R)-(+)-1-phenylethylamine, sulfuryl dichloride (SO2Cl2), triethylamine

- Solvent: Dichloromethane (CH2Cl2)

- Conditions: 0–20 °C, 3 hours

- Reaction type: Condensation forming the sulfamide linkage

Reaction Details and Yield

| Parameter | Details |

|---|---|

| Temperature | 0–20 °C |

| Reaction time | 3 hours |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Yield | Approximately 63% |

| Reference | Dougherty et al., Tetrahedron, 2000 |

This method is well-documented and reproducible, providing moderate yield and maintaining the stereochemical integrity of the chiral centers.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack of the amine nitrogen on the electrophilic sulfur center of sulfuryl dichloride, with triethylamine scavenging the released HCl. This results in the formation of the sulfamide bond linking two (R)-1-phenylethylamine units via the sulfonyl group.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Compound | This compound |

| CAS Number | 91410-68-3 |

| Molecular Formula | C16H20N2O2S |

| Molecular Weight | 304.41 g/mol |

| Key Reagents | (R)-(+)-1-Phenylethylamine, sulfuryl dichloride, triethylamine |

| Solvent | Dichloromethane |

| Temperature Range | 0–20 °C |

| Reaction Time | 3 hours |

| Yield | ~63% |

| Reference | Dougherty et al., 2000 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。